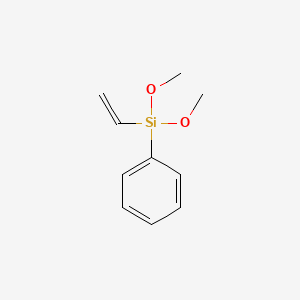

Phenylvinyldimethoxysilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2Si |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

ethenyl-dimethoxy-phenylsilane |

InChI |

InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |

InChI Key |

IJNRGJJYCUCFHY-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C=C)(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenylvinyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylvinyldimethoxysilane (CAS No. 20151-57-9) is a bifunctional organosilane molecule featuring both a phenyl and a vinyl group attached to a central silicon atom, along with two hydrolyzable methoxy groups. This unique combination of reactive sites makes it a versatile chemical intermediate in the synthesis of a wide array of organic and organosilicon compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and spectroscopic signature. The information is intended to support researchers and professionals in its application for novel material development and chemical synthesis.

Core Chemical Properties

This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20151-57-9 | |

| Molecular Formula | C₁₀H₁₄O₂Si | |

| Molecular Weight | 194.3 g/mol | |

| Boiling Point | 227.5 °C at 760 mmHg | |

| Flash Point | 108.6 °C | |

| Refractive Index | n20/D 1.486 (Predicted) | |

| Melting Point | Not available | |

| Density | Not available |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily governed by the presence of the vinyl and methoxy functional groups attached to the silicon atom.

Hydrolysis

The methoxy groups (-OCH₃) of this compound are susceptible to hydrolysis in the presence of water. This reaction, often catalyzed by acids or bases, leads to the formation of silanol intermediates (Si-OH) and the release of methanol. The resulting silanols are highly reactive and can undergo self-condensation to form siloxane oligomers and polymers.

The generalized hydrolysis and condensation pathway can be visualized as follows:

Caption: Hydrolysis and condensation of this compound.

A general experimental protocol for the hydrolysis of methoxysilanes, which can be adapted for this compound, involves the controlled addition of water to a solution of the silane in a suitable solvent, often with a catalyst.

Experimental Protocol: General Hydrolysis of Methoxysilanes

-

Materials: this compound, a suitable solvent (e.g., toluene, THF), deionized water, and an acid or base catalyst (e.g., HCl, NH₄OH).

-

Procedure: a. Dissolve this compound in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel. b. Prepare a solution of deionized water, which may contain the catalyst. c. Slowly add the water solution to the silane solution with vigorous stirring. The reaction can be exothermic, so the addition rate should be controlled to maintain the desired reaction temperature. d. After the addition is complete, continue stirring for a specified period to ensure complete hydrolysis. e. The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of Si-O-CH₃ bands and appearance of Si-OH bands). f. The resulting product can be isolated by removing the solvent and by-products under reduced pressure.

Polymerization

The vinyl group (-CH=CH₂) in this compound can undergo polymerization reactions, typically through free-radical or transition-metal-catalyzed mechanisms. This allows for the incorporation of the silane moiety into various polymer backbones, leading to materials with modified properties such as increased thermal stability, hydrophobicity, and refractive index.

The polymerization can be initiated by common free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Phenylvinyldimethoxysilane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylvinyldimethoxysilane is a key organosilicon compound with significant potential in materials science and as a versatile building block in organic synthesis. Its unique combination of a phenyl group, a reactive vinyl moiety, and hydrolyzable methoxy groups makes it a valuable precursor for the synthesis of polymers, resins, and as a surface modification agent. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques employed for its characterization. Detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic and analytical workflows are presented to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction offers a classic and reliable method for the formation of silicon-carbon bonds. In this approach, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with a vinyl-substituted dimethoxysilane.

Reaction Scheme:

Figure 1: Grignard reaction for this compound synthesis.

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of this compound is outlined below.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Vinyldimethoxychlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted.

-

Reaction with Silane: The Grignard reagent solution is cooled in an ice bath. A solution of vinyldimethoxychlorosilane in anhydrous toluene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Hydrosilylation

Hydrosilylation provides an alternative, atom-economical route to this compound. This method involves the addition of a hydrosilane to an alkyne, catalyzed by a transition metal complex, typically platinum-based catalysts like Karstedt's or Speier's catalyst.

Reaction Scheme:

Figure 2: Hydrosilylation synthesis of this compound.

Experimental Protocol:

A general procedure for the hydrosilylation synthesis is provided below.

Materials:

-

Phenylacetylene

-

Dimethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with phenylacetylene and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the solution.

-

Hydrosilane Addition: Dimethoxysilane is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and the temperature may need to be controlled with a water bath.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) environments.

Workflow for NMR Analysis:

Figure 3: Workflow for NMR characterization.

Expected Spectral Data:

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (Si-OCH₃) | 3.5 - 3.7 | Singlet | 6H |

| Vinyl (=CH₂) | 5.8 - 6.2 | Multiplet | 2H |

| Vinyl (=CH) | 6.2 - 6.5 | Multiplet | 1H |

| Phenyl (Ar-H) | 7.2 - 7.6 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Methoxy (Si-OCH₃) | 50 - 52 |

| Vinyl (=CH₂) | 134 - 136 |

| Vinyl (=CH) | 138 - 140 |

| Phenyl (ipso-C) | 133 - 135 |

| Phenyl (ortho-C) | 134 - 135 |

| Phenyl (meta-C) | 128 - 129 |

| Phenyl (para-C) | 130 - 131 |

Table 3: Predicted ²⁹Si NMR Data for this compound

| Silicon | Chemical Shift (δ, ppm) |

| Si(Ph)(Vi)(OMe)₂ | -30 to -40 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule.

Workflow for FT-IR Analysis:

Figure 4: Workflow for FT-IR characterization.

Expected Absorption Bands:

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Vinyl) | 3080 - 3010 | Medium |

| C-H stretch (Aliphatic -OCH₃) | 2950 - 2850 | Medium |

| C=C stretch (Vinyl) | 1600 - 1580 | Medium |

| C=C stretch (Aromatic) | 1500 - 1400 | Medium-Strong |

| Si-O-C stretch | 1100 - 1000 | Strong |

| Si-Phenyl | ~1120 | Strong |

| C-H bend (Vinyl) | 980 - 900 | Strong |

| Si-(OCH₃)₂ | 840 - 780 | Strong |

| C-H bend (Aromatic) | 740 - 700 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized this compound and confirming its molecular weight. The gas chromatogram indicates the presence of any impurities, while the mass spectrum provides information about the molecular ion and fragmentation pattern.

Workflow for GC-MS Analysis:

An In-depth Technical Guide to the Hydrolysis Mechanism of Phenylvinyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylvinyldimethoxysilane (PVDMS) is a bifunctional organosilane molecule featuring both phenyl and vinyl groups attached to a silicon atom, along with two hydrolyzable methoxy groups. Its hydrolysis is a critical initial step in various applications, including the synthesis of silicone-based polymers, surface modification of materials, and as a coupling agent. This guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of this compound, detailing the reaction pathways, influencing factors, and experimental protocols for its study. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the foundational knowledge required to control and utilize the hydrolysis of this versatile silane.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a multi-step process that can be broadly categorized into two main reactions: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.[1][2]

2.1 Hydrolysis

The initial and rate-determining step is the hydrolysis of the methoxy groups (Si-OCH₃) to form silanol groups (Si-OH). This is a nucleophilic substitution reaction where water attacks the silicon atom. The reaction proceeds in two sequential steps:

-

First Hydrolysis: One methoxy group is replaced by a hydroxyl group, forming phenylvinylmethoxysilanol. C₆H₅(CH₂=CH)Si(OCH₃)₂ + H₂O ⇌ C₆H₅(CH₂=CH)Si(OCH₃)(OH) + CH₃OH

-

Second Hydrolysis: The remaining methoxy group is hydrolyzed to yield phenylvinylsilanediol. C₆H₅(CH₂=CH)Si(OCH₃)(OH) + H₂O ⇌ C₆H₅(CH₂=CH)Si(OH)₂ + CH₃OH

2.2 Condensation

The newly formed silanol groups are reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually polymers. Condensation can occur through two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 C₆H₅(CH₂=CH)Si(OH)₂ ⇌ (OH)(C₆H₅)(CH₂=CH)Si-O-Si(C₆H₅)(CH₂=CH)(OH) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. C₆H₅(CH₂=CH)Si(OH)₂ + C₆H₅(CH₂=CH)Si(OCH₃)₂ ⇌ (OH)(C₆H₅)(CH₂=CH)Si-O-Si(C₆H₅)(CH₂=CH)(OCH₃) + CH₃OH

The overall hydrolysis and condensation process is a complex equilibrium, and the final products can range from simple silanediols and disiloxanes to complex, cross-linked polysiloxane networks.

Catalysis of Hydrolysis

The rate of this compound hydrolysis is highly dependent on the presence and type of catalyst, with both acid and base catalysis being effective.[1]

3.1 Acid Catalysis

Under acidic conditions, a proton (H⁺) protonates the oxygen atom of a methoxy group, making it a better leaving group (methanol). This is followed by the nucleophilic attack of water on the silicon atom.[3] The proposed mechanism involves the formation of a positively charged transition state.[3] The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[1]

3.2 Base Catalysis

In the presence of a base, a hydroxide ion (OH⁻) directly attacks the silicon atom, which has a partial positive charge. This forms a pentacoordinate silicon intermediate, which then expels a methoxide ion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol.[4] The proposed mechanism for base-catalyzed hydrolysis involves a negatively charged transition state.[3]

Influence of Substituents on Reactivity

The phenyl and vinyl groups attached to the silicon atom in PVDMS significantly influence its hydrolysis rate compared to simpler alkoxysilanes.

-

Phenyl Group: The phenyl group is electron-withdrawing, which increases the partial positive charge on the silicon atom. This generally makes the silicon more susceptible to nucleophilic attack, potentially accelerating the hydrolysis rate under certain conditions.[5]

-

Vinyl Group: The vinyl group is also considered to be weakly electron-withdrawing. Its electronic effect is less pronounced than the phenyl group but still contributes to the overall reactivity of the silane.

The combined electronic effects of these groups, along with steric hindrance, will determine the specific hydrolysis kinetics of this compound.

Experimental Protocols for Studying Hydrolysis

Several analytical techniques can be employed to monitor the hydrolysis of this compound and quantify the reaction kinetics.

5.1 In-situ Monitoring using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction.[6] By observing changes in the intensity of specific infrared absorption bands, the disappearance of reactants and the appearance of products can be tracked.

-

Methodology:

-

An Attenuated Total Reflectance (ATR) FTIR setup is commonly used for in-situ measurements of liquid samples.[7]

-

A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or acetone to ensure miscibility) is prepared.

-

The catalyst (acid or base) is added to initiate the hydrolysis.

-

FTIR spectra are recorded at regular time intervals.

-

The disappearance of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹) and the appearance of the Si-OH stretching band (broad peak around 3200-3600 cm⁻¹) and the O-H bending of methanol are monitored.[8]

-

The concentration of the silane at different time points can be determined by integrating the area of the characteristic peaks and correlating it with a calibration curve.

-

5.2 Quantitative Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are invaluable for elucidating the structure of intermediates and quantifying the extent of hydrolysis and condensation.[9][10]

-

Methodology for ¹H NMR:

-

Prepare a reaction mixture of this compound, water, a suitable deuterated solvent (e.g., D₂O, acetone-d₆), and a catalyst in an NMR tube.

-

Acquire ¹H NMR spectra at different time points.[11]

-

Monitor the decrease in the integral of the methoxy proton signal (around 3.6 ppm) and the increase in the integral of the methanol proton signal.[12]

-

An internal standard (e.g., dimethyl sulfoxide) can be added for quantitative analysis.[13] The concentration of the remaining silane and the formed methanol can be calculated from the relative integrals.

-

5.3 Gas Chromatography (GC) for Quantitative Analysis

GC with a Flame Ionization Detector (FID) is a robust method for quantifying the concentration of the unreacted silane and the methanol produced during hydrolysis.[14][15]

-

Methodology:

-

Set up a series of hydrolysis reactions under controlled conditions (temperature, catalyst concentration).

-

At specific time intervals, quench the reaction by neutralizing the catalyst or by rapid cooling.

-

Extract the unreacted silane and the produced methanol into a suitable organic solvent (e.g., heptane).[14]

-

Inject the extracted sample into a GC-FID system.

-

Quantify the components by comparing their peak areas to those of known standards.[16]

-

Data Presentation

Table 1: Expected Influence of Catalyst on Hydrolysis Rate

| Catalyst | Expected Relative Rate | Mechanism |

| Strong Acid (e.g., HCl) | Fast | Protonation of methoxy group, followed by nucleophilic attack by water.[3] |

| Strong Base (e.g., NaOH) | Moderate to Fast | Direct nucleophilic attack of hydroxide ion on silicon.[3] |

| Weak Acid (e.g., Acetic Acid) | Moderate | Slower protonation of the methoxy group. |

| Weak Base (e.g., NH₄OH) | Slow to Moderate | Lower concentration of hydroxide ions for nucleophilic attack. |

| No Catalyst (Neutral pH) | Very Slow | Limited self-protonation of water.[2] |

Table 2: Expected Influence of Solvent on Hydrolysis Rate

| Solvent System | Expected Relative Rate | Rationale |

| Water | Fast (if soluble) | High concentration of reactant (water). |

| Water/Ethanol | Moderate | Ethanol acts as a co-solvent but can also participate in re-esterification, slowing the net hydrolysis rate. |

| Water/Acetone | Moderate to Fast | Acetone is a polar aprotic co-solvent that does not compete with water. |

| Water/THF | Moderate | THF is a less polar co-solvent. |

Visualization of Reaction Pathways and Workflows

7.1 Acid-Catalyzed Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of this compound.

7.2 Base-Catalyzed Hydrolysis Pathway

Caption: Base-catalyzed hydrolysis of this compound.

7.3 Experimental Workflow for Kinetic Analysis

Caption: General workflow for kinetic analysis of PVDMS hydrolysis.

References

- 1. gelest.com [gelest.com]

- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. scribd.com [scribd.com]

- 5. osti.gov [osti.gov]

- 6. fc.up.pt [fc.up.pt]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Determination of silanol group content on the surface of fumed silica by chemical reaction-headspace gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Phenylvinyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of Phenylvinyldimethoxysilane. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust qualitative assessment based on the compound's chemical structure and the general principles of organosilane chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data in their laboratories. A framework for presenting this data and a visualization of the factors influencing solubility are also included to aid in experimental design and data interpretation.

Introduction to this compound and Its Solubility

This compound is an organosilane compound featuring both non-polar (phenyl and vinyl) and reactive polar (dimethoxy-silane) functionalities. This bifunctional nature dictates its solubility in various solvents and its reactivity, particularly its susceptibility to hydrolysis. Understanding its solubility is crucial for its application in material science, as a coupling agent, in surface modification, and in the synthesis of silicone polymers.

Qualitative Solubility Profile

The solubility of this compound can be predicted based on the "like dissolves like" principle, taking into account its molecular structure.

-

High Solubility in Non-Polar Solvents: The presence of the non-polar phenyl and vinyl groups suggests that this compound will be highly soluble to miscible in non-polar organic solvents. This includes aromatic hydrocarbons (e.g., toluene, benzene), alkanes (e.g., hexane), and ethers (e.g., diethyl ether).

-

Good Solubility in Polar Aprotic Solvents: The molecule's polar methoxysilane moiety allows for favorable interactions with polar aprotic solvents. Therefore, good solubility is expected in solvents such as tetrahydrofuran (THF), acetone, ethyl acetate, and dimethylformamide (DMF), provided they are anhydrous.

-

Reactivity in Polar Protic Solvents: In polar protic solvents, especially in the presence of water, the behavior of this compound is dominated by its reactivity rather than simple dissolution. The methoxy groups are prone to hydrolysis, a reaction that is often catalyzed by acids or bases, leading to the formation of silanols (-Si-OH). These silanols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers (-Si-O-Si-), which may be insoluble.

-

Alcohols (e.g., Methanol, Ethanol): In anhydrous alcohols, this compound is expected to be miscible. However, the presence of trace amounts of water can initiate hydrolysis.

-

Water: this compound is considered insoluble in water. It will likely form a distinct layer and undergo slow hydrolysis at the interface.

-

Experimental Protocol for Quantitative Solubility Determination

The following "shake-flask" method is a standard and reliable approach for determining the equilibrium solubility of a compound.

Objective

To quantitatively determine the equilibrium solubility of this compound in a range of laboratory solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvents of interest (e.g., hexane, toluene, acetone, ethyl acetate, anhydrous ethanol)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Calibrated quantitative analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

-

Class A volumetric glassware

Procedure

-

Preparation of Standards: Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations to establish a calibration curve for the analytical instrument.

-

Sample Preparation:

-

Add an excess amount of this compound to individual vials (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical. The equilibration time should be validated by analyzing samples at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration in solution has reached a plateau.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, cease agitation and allow the vials to remain at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-solids.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Data Presentation

For clear comparison, all experimentally determined quantitative solubility data should be summarized in a structured table.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes / Observations |

| Non-Polar | Toluene | 25.0 | Experimental Value | Clear, colorless solution |

| Hexane | 25.0 | Experimental Value | Clear, colorless solution | |

| Polar Aprotic | Acetone (anhydrous) | 25.0 | Experimental Value | Clear, colorless solution |

| Ethyl Acetate (anhydrous) | 25.0 | Experimental Value | Clear, colorless solution | |

| Tetrahydrofuran (anhydrous) | 25.0 | Experimental Value | Clear, colorless solution | |

| Polar Protic | Ethanol (anhydrous) | 25.0 | Experimental Value | Note any changes (e.g., cloudiness) over time |

| Water | 25.0 | Experimental Value | Expected to be very low/insoluble; note hydrolysis |

Visualization of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the interplay of solute, solvent, and system conditions that collectively determine its solubility.

Figure 1: Key factors influencing the solubility of this compound.

Thermal Stability of Phenylvinyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylvinyldimethoxysilane is a bifunctional organosilane molecule featuring both a reactive vinyl group and hydrolyzable methoxy groups. This unique structure allows it to act as a coupling agent, crosslinker, and surface modifier in a variety of applications, including the synthesis of polymers and organic-inorganic hybrid materials. The thermal stability of this compound is a critical parameter that dictates its processing conditions and the performance of the final materials in high-temperature environments. This technical guide provides an in-depth overview of the thermal stability of this compound, including expected thermal behavior, potential decomposition pathways, and standardized experimental protocols for its characterization.

Thermal Analysis Data

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, the thermal behavior of structurally related vinyl-functionalized and phenyl-substituted silanes and siloxanes can provide valuable insights. The following tables summarize the expected thermal decomposition characteristics based on the analysis of analogous compounds.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Expected Value Range | Atmosphere |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | Inert (e.g., Nitrogen, Argon) |

| Temperature at 5% Weight Loss (T5%) | 280 - 380 °C | Inert |

| Temperature at 10% Weight Loss (T10%) | 300 - 400 °C | Inert |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 °C | Inert |

| Residual Mass at 800 °C | 20 - 40% | Inert |

Table 2: Expected Differential Scanning calorimetry (DSC) Data for this compound

| Parameter | Expected Observation | Temperature Range (°C) | Atmosphere |

| Glass Transition Temperature (Tg) | A shift in the baseline may be observed for polymerized samples. | Varies with polymer structure | Inert |

| Exothermic Peaks | May be observed due to polymerization of the vinyl group or oxidation reactions. | 150 - 250 °C (polymerization) | Inert or Oxidative |

| Endothermic Peaks | May be observed due to melting of crystalline domains in a polymer or volatilization. | Varies | Inert |

Experimental Protocols

To accurately assess the thermal stability of this compound, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition, temperatures at specific weight loss percentages, and the residual mass can be determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as polymerization, melting, and glass transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -50 °C.

-

Ramp the temperature to a temperature above the expected transitions, for example, 300 °C, at a heating rate of 10 °C/min.

-

Hold at the high temperature for a few minutes to ensure completion of any transitions.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the thermal history of the material after the initial heating and cooling cycle.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram for endothermic and exothermic peaks and shifts in the baseline, which correspond to thermal events.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through a complex series of reactions involving both the vinyl and methoxy groups, as well as the phenyl substituent. The following diagram illustrates a plausible decomposition pathway in an inert atmosphere.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The systematic study of the thermal stability of this compound involves a logical flow of experiments to obtain comprehensive data. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for thermal stability studies.

Conclusion

The thermal stability of this compound is a crucial characteristic for its application in various fields. While direct experimental data is not extensively published, analysis of related compounds suggests that its decomposition in an inert atmosphere likely begins between 250 °C and 350 °C. The degradation mechanism is complex, involving polymerization of the vinyl groups, condensation of the methoxy groups, and subsequent high-temperature cleavage of the siloxane and silicon-phenyl bonds. For a thorough understanding of its thermal behavior, it is imperative to conduct detailed thermal analysis using standardized TGA and DSC protocols, supplemented by techniques like Pyrolysis-GC-MS for the identification of decomposition products. This comprehensive approach will enable researchers and developers to optimize processing conditions and predict the long-term performance of materials incorporating this compound.

Spectroscopic Analysis of Phenylvinyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenylvinyldimethoxysilane using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. This document offers a comprehensive overview of the spectral characteristics of this versatile organosilane compound, complete with detailed experimental protocols and data interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organosilane possessing both a phenyl and a vinyl group attached to a central silicon atom, along with two methoxy groups. This unique structure allows it to act as a coupling agent, a surface modifier, and a monomer for polymerization. A thorough understanding of its molecular structure and purity is paramount for its effective application in research and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic arrangement and bonding.

-

NMR Spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ²⁹Si, allowing for the precise determination of the molecular structure.

-

FTIR and Raman Spectroscopy are complementary vibrational techniques that probe the functional groups present in the molecule. FTIR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

This guide presents a summary of the expected spectral data for this compound, based on established knowledge of organosilane compounds, and provides standardized protocols for acquiring high-quality spectra.

Spectroscopic Data

The following tables summarize the expected chemical shifts and vibrational frequencies for this compound. Note that exact values may vary slightly depending on the solvent, concentration, and instrument parameters.

NMR Spectroscopy Data

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.20 - 7.60 | Multiplet | Phenyl group protons (C₆H₅) |

| 5.80 - 6.20 | Multiplet | Vinyl group protons (-CH=CH₂) | |

| 3.50 - 3.70 | Singlet | Methoxyl protons (-OCH₃) | |

| ¹³C NMR | 130 - 140 | Phenyl group carbons (ipso, ortho, meta, para) | |

| 130 - 140 | Vinyl group carbons (-CH=CH₂) | ||

| 50 - 55 | Methoxyl carbon (-OCH₃) | ||

| ²⁹Si NMR | -40 to -50 | Si(Ph)(CH=CH₂)(OCH₃)₂ |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[1][2][3][4][5][6]

Vibrational Spectroscopy Data

Table 2: Key FTIR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Technique | Vibrational Mode |

| 3050 - 3100 | FTIR, Raman | C-H stretch (Aromatic, Vinyl) |

| 2900 - 3000 | FTIR, Raman | C-H stretch (Aliphatic -OCH₃) |

| 1590 - 1610 | FTIR, Raman | C=C stretch (Aromatic ring) |

| 1580 - 1600 | FTIR, Raman | C=C stretch (Vinyl group) |

| 1420 - 1440 | FTIR, Raman | Si-Phenyl |

| 1250 - 1270 | FTIR | Si-CH₃ deformation (if present as impurity) |

| 1050 - 1100 | FTIR | Si-O-C stretch |

| 800 - 840 | FTIR, Raman | Si-O stretch |

| 700 - 740 | FTIR, Raman | C-H out-of-plane bend (Aromatic) |

Note: The assignments are based on characteristic group frequencies for organosilanes.[7][8][9][10][11]

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality NMR, FTIR, and Raman spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation [1][12][13][14]

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves this compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C and ²⁹Si NMR, higher concentrations (20-50 mg/mL) may be necessary due to the lower natural abundance and sensitivity of these nuclei.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Gently swirl the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

3.1.2. Instrument Parameters

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

-

¹³C NMR:

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

²⁹Si NMR:

-

Number of scans: 1024 or higher

-

Relaxation delay: 5-10 seconds (or longer, as ²⁹Si relaxation times can be long)

-

Proton decoupling: Broadband decoupling. Gated decoupling can be used to enhance the signal via the Nuclear Overhauser Effect (NOE).

-

FTIR Spectroscopy

3.2.1. Methodology (Attenuated Total Reflectance - ATR) [15][16][17][18]

ATR-FTIR is a convenient method for analyzing liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

-

Raman Spectroscopy

3.3.1. Sample Preparation [9][19][20][21][22]

-

Sample Holder: Use a clean glass vial or a quartz cuvette suitable for Raman spectroscopy.

-

Procedure:

-

Transfer a small amount of liquid this compound into the sample holder.

-

Ensure the laser will be focused within the bulk of the liquid to avoid scattering from the container walls.

-

3.3.2. Instrument Parameters

-

Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence, although other wavelengths (e.g., 532 nm or 633 nm) can be used.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.

-

Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a spectrum with adequate signal-to-noise. This will depend on the Raman scattering cross-section of the sample and the instrument's sensitivity.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The presented NMR, FTIR, and Raman data, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in verifying the structure and purity of this important organosilane. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible spectroscopic data, which is crucial for its successful application in various scientific and industrial endeavors.

References

- 1. theory.labster.com [theory.labster.com]

- 2. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. umsl.edu [umsl.edu]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. FT-IR Spectra [chemanalytical.com]

- 11. instanano.com [instanano.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. fc.up.pt [fc.up.pt]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 20. universitywafer.com [universitywafer.com]

- 21. researchgate.net [researchgate.net]

- 22. What Raman spectroscopy can tell you [renishaw.com]

Phenylvinyldimethoxysilane CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Phenylvinyldimethoxysilane, including its Chemical Abstracts Service (CAS) number and a summary of its safety data. The information is intended for use by professionals in research and development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17866-43-2 |

Safety Data Summary

The following tables summarize the key safety information for this compound. This data is compiled from various Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₀H₁₄O₂Si |

| Molecular Weight | 206.3 g/mol |

| Boiling Point | 224 °C |

| Flash Point | 88 °C |

| Density | 0.99 g/cm³ |

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

Personal Protective Equipment (PPE)

| Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles). |

| Skin Protection | Wear protective gloves. |

| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented above are standardized and conducted in accordance with regulatory guidelines such as those established by the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These protocols are not typically disclosed in detail within a standard Safety Data Sheet. For specific experimental methodologies, researchers should refer to the relevant OECD Guidelines for the Testing of Chemicals.

Logical Relationships and Workflows

Hazard Assessment Workflow

The following diagram illustrates a simplified workflow for assessing the hazards of a chemical like this compound.

Caption: Hazard Assessment Workflow for this compound.

This guide provides a foundational understanding of the key safety aspects of this compound. It is imperative for all personnel handling this chemical to read and understand the full Safety Data Sheet provided by the supplier and to adhere to all recommended safety precautions.

Phenylvinyldimethoxysilane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylvinyldimethoxysilane is a bifunctional organosilane molecule featuring both a phenyl and a vinyl group attached to a central silicon atom, along with two hydrolyzable methoxy groups. This unique combination of functionalities makes it a versatile chemical intermediate in materials science. The vinyl group allows for organic polymerization and addition reactions, while the dimethoxy-silyl moiety enables hydrolysis and condensation to form siloxane networks, facilitating adhesion to inorganic substrates. This technical guide provides a detailed overview of the synthesis, properties, and reactions of this compound, with a focus on experimental protocols and quantitative data. While direct applications in drug development are not prominent, its role in the formulation of biocompatible silicones and surface modification of biomedical materials holds relevance for the field.[1][2][3]

Synthesis of this compound

The primary route for synthesizing this compound is through a Grignard reaction. This involves the reaction of a vinyl Grignard reagent with dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or vice-versa, and subsequent methanolysis. Alternatively, hydrosilylation of phenylacetylene with a dimethoxysilane can be employed.[4]

Experimental Protocol: Grignard-based Synthesis (Illustrative)

Materials:

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Phenylmagnesium bromide or chloride (or prepared in situ from bromobenzene or chlorobenzene and magnesium)

-

Dichlorodimethylsilane

-

Anhydrous methanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of vinyl bromide in diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to initiate. Once the reaction is complete, the solution of vinylmagnesium bromide is cooled.

-

Reaction with Dichlorodimethylsilane: The solution of dichlorodimethylsilane in anhydrous diethyl ether is cooled in an ice bath. The prepared vinylmagnesium bromide solution is added dropwise to the dichlorodimethylsilane solution under a nitrogen atmosphere, maintaining a low temperature. This results in the formation of vinyldichloromethylsilane.

-

Reaction with Phenyl Grignard Reagent: In a separate flask, a phenyl Grignard reagent (phenylmagnesium bromide) is prepared from bromobenzene and magnesium in anhydrous diethyl ether. This Grignard solution is then added dropwise to the cooled solution of vinyldichloromethylsilane. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Methanolysis: The reaction mixture is cooled in an ice bath, and anhydrous methanol is added dropwise to replace the chlorine atoms with methoxy groups.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum.

Physicochemical Properties

Quantitative data for this compound is compiled below. Data for the closely related Methyl Phenyl Dimethoxy Silane is also provided for comparison.[5]

| Property | This compound (Predicted/Typical) | Methyl Phenyl Dimethoxy Silane |

| Molecular Formula | C10H14O2Si | (C₆H₅)SiO₂(CH₃)₃ |

| Molecular Weight | 194.30 g/mol | 182.29 g/mol |

| Appearance | Colorless liquid | Colorless transparent liquid |

| Boiling Point | ~210-220 °C (at 760 mmHg) | 200 °C |

| Density | ~0.98 g/cm³ at 25 °C | 0.97 g/ml at 25°C |

| Refractive Index | ~1.48-1.49 at 20 °C | 1.475 at 20°C |

| Flash Point | > 70 °C | 76 °C |

Spectroscopic Characterization

The structural features of this compound can be confirmed using various spectroscopic techniques.

1H NMR Spectroscopy (Predicted)

-

δ 7.2-7.8 ppm (m, 5H): Protons of the phenyl group.

-

δ 5.8-6.2 ppm (m, 3H): Protons of the vinyl group (-CH=CH₂).

-

δ 3.6 ppm (s, 6H): Protons of the two methoxy groups (-OCH₃).

13C NMR Spectroscopy (Predicted)

-

δ 130-140 ppm: Carbons of the phenyl group and the vinyl group.

-

δ ~50 ppm: Carbon of the methoxy groups.

29Si NMR Spectroscopy (Predicted)

-

A single resonance in the range of -30 to -50 ppm is expected, characteristic of a silicon atom with one phenyl, one vinyl, and two methoxy substituents.

Infrared (IR) Spectroscopy (Predicted)

-

~3070 cm⁻¹: C-H stretching of the vinyl and phenyl groups.

-

~2840 cm⁻¹: C-H stretching of the methoxy groups.

-

~1600 cm⁻¹: C=C stretching of the vinyl group.

-

~1430 cm⁻¹: Si-Phenyl stretching.

-

~1090 cm⁻¹: Si-O-C stretching.

-

~800 cm⁻¹: Si-C stretching.

Key Reactions and Experimental Protocols

Hydrolysis and Condensation

The methoxy groups of this compound are susceptible to hydrolysis in the presence of water, forming silanol intermediates. These silanols are highly reactive and readily undergo condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers. The reaction is typically catalyzed by acids or bases. A general patent describes a method for the hydrolytic condensation of phenyl dialkoxy silanes to produce silicone oils.[6]

Materials:

-

This compound

-

Deionized water

-

A strong acid catalyst (e.g., hydrochloric acid)

-

An organic solvent (e.g., toluene)

Procedure:

-

This compound is dissolved in an organic solvent in a reaction flask.

-

A stoichiometric amount of deionized water containing a catalytic amount of strong acid is added dropwise to the stirred solution.

-

The mixture is heated to reflux to promote the hydrolytic condensation reaction.

-

After the reaction is complete, the mixture is cooled, and the organic layer is separated.

-

The organic layer is washed with deionized water until neutral.

-

The solvent is removed under reduced pressure to yield the polysiloxane product.

Free Radical Polymerization

The vinyl group of this compound can undergo free radical polymerization, similar to other vinyl monomers.[7][][9][10] This reaction allows for the formation of a carbon-carbon polymer backbone with pendant phenyl-dimethoxysilyl groups.

Materials:

-

This compound (monomer)

-

A free radical initiator (e.g., benzoyl peroxide or AIBN)

-

An inert solvent (e.g., toluene or xylene)

Procedure:

-

This compound and the inert solvent are placed in a reaction flask equipped with a reflux condenser and a nitrogen inlet.

-

The solution is purged with nitrogen to remove oxygen, which can inhibit the polymerization.

-

The free radical initiator is added to the solution.

-

The reaction mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) and stirred for several hours.

-

The polymerization is terminated by cooling the reaction mixture.

-

The resulting polymer can be precipitated by adding the reaction solution to a non-solvent (e.g., methanol or hexane).

-

The polymer is collected by filtration, washed, and dried under vacuum.

Signaling Pathways and Workflows in DOT Language

Due to the absence of specific signaling pathways involving this compound in the searched literature, the following diagrams illustrate the logical workflows of its key chemical transformations.

Caption: Grignard-based synthesis workflow for this compound.

Caption: Hydrolysis and condensation of this compound.

Caption: Free radical polymerization of this compound.

Applications and Relevance to Drug Development

This compound is primarily used in materials science as a coupling agent, adhesion promoter, and crosslinking agent.[11] Its applications include:

-

Coatings: It can be incorporated into coatings to improve adhesion to substrates and enhance properties such as scratch resistance and hydrophobicity.[12][13]

-

Composites: As a coupling agent, it can improve the compatibility and bonding between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices.

-

Sealants: It can act as a moisture scavenger in sealant formulations.[11]

For drug development professionals, the relevance of this compound is indirect but noteworthy. Silicones, which can be synthesized from silane precursors, have numerous biomedical applications due to their biocompatibility, biodurability, and tunable properties.[1][2] Vinylsilanes, including this compound, can be used to:

-

Surface Modification of Biomedical Implants: Silane coatings can be applied to metallic implants to improve their biocorrosion resistance and biocompatibility.[3][14] The phenyl group can enhance thermal stability, while the vinyl group provides a site for further functionalization.

-

Dental Composites: Vinyl-functionalized silanes are used as coupling agents to bond the filler particles to the polymer matrix in dental restorative materials.[15][16] The resulting composites have improved mechanical properties and durability. While not a drug in itself, the longevity and safety of such restorative materials are critical aspects of dental care.

References

- 1. Most Important Biomedical and Pharmaceutical Applications of Silicones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Most Important Biomedical and Pharmaceutical Applications of Silicones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vinylsilane - Wikipedia [en.wikipedia.org]

- 5. Methyl Phenyl Dimethoxy Silane FR-2203-Shandong Yingrui New Material Co., Ltd. [sdyingrui.cn]

- 6. CN103012797B - Preparation method of methyl phenyl vinyl silicone oil - Google Patents [patents.google.com]

- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. pslc.ws [pslc.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Vinyltrimethoxysilane, cas:2768-02-7, VTMO Hengda Chemical [hengdasilane.com]

- 12. wacker.com [wacker.com]

- 13. mdpi.com [mdpi.com]

- 14. Silane coatings of metallic biomaterials for biomedical implants: A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Resins for Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of transparent vinyl polysiloxane in a minimally invasive approach for creating composite resin undercuts for partial removable dental prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Versatile Building Block: A Technical Guide to the Fundamental Reactivity of the Vinyl Group in Phenylvinyldimethoxysilane

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Reactivity of Phenylvinyldimethoxysilane

This in-depth technical guide serves as a critical resource for professionals in research, scientific, and drug development fields, offering a detailed exploration of the fundamental reactivity of the vinyl group in this compound. This guide elucidates the primary reaction pathways—hydrosilylation, polymerization, and Heck cross-coupling—providing a foundational understanding for the application of this versatile organosilicon compound.

Introduction: The Significance of this compound

This compound, a bifunctional organosilane, possesses both a reactive vinyl group and hydrolyzable methoxy groups. This unique structure allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of polymers, hybrid organic-inorganic materials, and as a coupling agent. The reactivity of the vinyl group is central to its utility, participating in additions, polymerizations, and cross-coupling reactions. The presence of the phenyl and dimethoxy substituents on the silicon atom introduces specific electronic and steric effects that modulate the reactivity of the vinyl moiety, a key aspect that will be explored herein.

Core Reactivity Pathways

The fundamental reactivity of the vinyl group in this compound can be categorized into three major reaction types:

-

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond.

-

Polymerization: The chain-growth polymerization of the vinyl group, which can proceed through free-radical or anionic mechanisms.

-

Heck Cross-Coupling: A palladium-catalyzed carbon-carbon bond-forming reaction between the vinyl group and an aryl or vinyl halide.

The following sections will provide a detailed overview of each of these pathways, including reaction mechanisms, experimental considerations, and quantitative data where available for analogous systems.

Hydrosilylation: A Gateway to Functionalization

Hydrosilylation is a highly efficient and atom-economical method for the formation of carbon-silicon bonds. For this compound, this reaction allows for the straightforward introduction of a wide array of functional groups.

Mechanism

The most common catalysts for hydrosilylation are platinum-based, such as Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). The reaction generally proceeds via the Chalk-Harrod or the modified Chalk-Harrod mechanism.

Figure 1: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data

| Reactant System | Catalyst | Temperature (°C) | Reaction Time (min) for >95% Conversion | Product Selectivity |

| Trivinyl(isobutyl)-POSS + Dimethylphenylsilane | Karstedt's Catalyst | 95 | ~400 | >99% β-isomer (anti-Markovnikov) |

| Trivinyl(phenyl)-POSS + Dimethylphenylsilane | Karstedt's Catalyst | 95 | ~1200 | >99% β-isomer (anti-Markovnikov) |

Data sourced from a study on vinyl-substituted open-cage silsesquioxanes, which serve as a model for the reactivity of the vinyl group in a silicone matrix.[1]

Experimental Protocol: General Procedure for Hydrosilylation

The following is a general protocol for the hydrosilylation of a vinylsilane, which can be adapted for this compound.

-

Preparation: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinylsilane (1.0 equivalent) and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add the platinum catalyst (typically 10-4 to 10-5 equivalents per Si-H bond). Karstedt's catalyst is a common choice.[1]

-

Hydrosilane Addition: Add the hydrosilane (1.0 to 1.1 equivalents) dropwise to the reaction mixture at room temperature or the desired reaction temperature.

-

Reaction Monitoring: Monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2100-2260 cm-1 and the vinyl C=C stretch) or 1H NMR spectroscopy (disappearance of vinyl proton signals).

-

Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Polymerization of the Vinyl Group

This compound can undergo polymerization through its vinyl group to form poly(this compound). This can be achieved via free-radical or anionic polymerization, leading to polymers with different properties.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers and is typically initiated by thermal or photochemical decomposition of a radical initiator.

The process involves three main stages: initiation, propagation, and termination.[2][3][4][5]

Figure 2: Key stages of free-radical polymerization.

| Monomer | Initiator | [Initiator] (mol/L) | Temperature (°C) | Conversion after 2h (%) |

| Methyl Methacrylate (MMA) | AIBN | 0.04 | 60 | ~20 |

This data for MMA is illustrative of typical free-radical polymerization kinetics.[6]

-

Monomer Purification: Purify this compound by distillation to remove any inhibitors.

-

Reaction Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, add the purified monomer and the radical initiator (e.g., azobisisobutyronitrile - AIBN, typically 0.1-1 mol%).

-

Polymerization: Heat the mixture under an inert atmosphere to a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Isolation: After the desired time or conversion is reached, cool the reaction mixture. Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution (polydispersity index - PDI), and by NMR and FTIR to confirm the polymer structure.[7][8][9][10]

Anionic Polymerization

Anionic polymerization, often a "living" polymerization, allows for greater control over the polymer's molecular weight and architecture. It is initiated by a nucleophilic species.

Anionic polymerization proceeds via initiation and propagation, and in the absence of terminating agents, the growing polymer chains remain active.[11]

Figure 3: Anionic polymerization pathway.

Specific data for the anionic polymerization of this compound is scarce. However, a study on the anionic polymerization of a structurally similar monomer, dimethyldivinylsilane, with sec-butyllithium (sec-BuLi) provides relevant data.[12]

| Monomer | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Dimethyldivinylsilane | sec-BuLi | 20:1 | 30 | 14 | 2,300 | 1.15 |

Data from a study on a related divinylsilane monomer, illustrating the controlled nature of anionic polymerization.[12]

Anionic polymerization requires stringent anhydrous and anaerobic conditions.[13][14]

-

Solvent and Monomer Purification: Dry the solvent (e.g., toluene or THF) over a suitable drying agent (e.g., sodium/benzophenone) and distill under inert gas. Purify the monomer by distillation from a drying agent (e.g., CaH2).

-

Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stirrer under a high-purity inert atmosphere.

-

Initiation: Transfer the purified solvent to the flask via cannula. Add the initiator (e.g., a solution of n-butyllithium in hexanes) via syringe.

-

Polymerization: Cool the initiator solution to the desired temperature (e.g., -78 °C for THF) and add the purified monomer dropwise via syringe. A color change often indicates the formation of the living anionic species.

-

Termination: After the desired polymerization time, quench the reaction by adding a proton source, such as degassed methanol.

-

Isolation and Characterization: Isolate the polymer by precipitation into a non-solvent, followed by filtration and drying. Characterize the polymer by GPC, NMR, and FTIR.[7][8][9][10]

Heck Cross-Coupling Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds, and in the context of this compound, it allows for the arylation or vinylation of the vinyl group.[15]

Mechanism

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination.

Figure 4: Simplified catalytic cycle of the Heck reaction.

Quantitative Data

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Estragole | Pd(OAc)2 | K2CO3 | DMF | 100 | 3 | 96 (conversion) |

Data for a related terminal alkene system illustrating typical Heck reaction conditions and outcomes.[16][17]

Experimental Protocol: General Procedure for the Heck Reaction

-

Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)2, typically 1-5 mol%), a ligand if required (e.g., a phosphine ligand), and a base (e.g., K2CO3, 2 equivalents).

-

Reagent Addition: Add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a degassed solvent (e.g., DMF or acetonitrile).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water to remove the base and inorganic salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The vinyl group of this compound exhibits a rich and versatile reactivity, making it a valuable synthon in materials science and organic synthesis. Its participation in hydrosilylation, polymerization, and Heck cross-coupling reactions opens up a multitude of possibilities for the creation of novel materials with tailored properties. This guide provides a foundational understanding of these core reactivities, offering researchers and developers the necessary knowledge to effectively utilize this compound in their applications. Further research into the specific kinetics and optimization of these reactions for this compound will undoubtedly continue to expand its utility in advanced materials and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pslc.ws [pslc.ws]

- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. pslc.ws [pslc.ws]

- 12. rsc.org [rsc.org]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Quantum Chemical Analysis of Phenylvinyldimethoxysilane: A Theoretical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylvinyldimethoxysilane (PVDMS) is a versatile organosilane compound with significant potential in materials science and as a coupling agent. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for optimizing its applications. This whitepaper provides a comprehensive overview of the theoretical framework for studying this compound using quantum chemical calculations. Due to a lack of specific published research detailing extensive quantum chemical calculations on this molecule, this guide will focus on the established computational methodologies and protocols that are applied to similar organosilane systems. We will outline the theoretical basis for these calculations, present the typical data generated, and provide workflows for computational analysis. This document serves as a foundational guide for researchers initiating computational studies on this compound.

Introduction to Computational Insights on this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties and behavior at the atomic level. For a molecule like this compound, which contains a combination of aromatic, vinylic, and hydrolyzable methoxy groups, computational methods can elucidate a range of properties that are challenging to probe experimentally. These include:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Electronic Structure: Understanding the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO).

-

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

-

Reaction Mechanisms: Investigating the pathways and energetics of chemical reactions, such as hydrolysis and polymerization, which are critical for its role as a coupling agent.

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is paramount for obtaining accurate and reliable results. For organosilanes like this compound, Density Functional Theory (DFT) is a widely used and effective approach due to its balance of computational cost and accuracy.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while often providing results of comparable accuracy to more demanding methods.

Commonly Used Functionals:

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is a popular choice for a wide range of chemical systems.

-

M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions.

-

ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important.

Basis Sets

The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The choice of basis set affects the accuracy and computational cost.

-

Pople-style basis sets: (e.g., 6-31G(d), 6-311+G(d,p)) are widely used and offer a good balance of accuracy and efficiency. The inclusion of polarization (d,p) and diffuse (+) functions is important for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinity.

-

Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.

Solvation Models

To simulate the behavior of this compound in a solvent, implicit solvation models such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed. These models represent the solvent as a continuous dielectric medium, which can significantly influence the calculated properties.

Typical Computational Workflow

A standard computational study of this compound would involve the following steps:

The Dawn of Phenylvinylsilanes: A Journey Through a Century of Organosilicon Chemistry

For Immediate Release